Methyl ((4-ethoxybenzoyl)amino)acetate
Description
Methyl ((4-ethoxybenzoyl)amino)acetate is an ester derivative featuring a 4-ethoxybenzoyl group linked via an aminoacetate backbone. This article compares its structural, synthetic, and physicochemical attributes with similar compounds, leveraging evidence from diverse sources.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-10-6-4-9(5-7-10)12(15)13-8-11(14)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
CNQUAYKXUCBCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((4-ethoxybenzoyl)amino)acetate typically involves the reaction of 4-ethoxybenzoic acid with methyl aminoacetate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl ((4-ethoxybenzoyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ((4-ethoxybenzoyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and aminoacetate groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
d) Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate
- Structure : Pyrrolizine ring fused with a 4-methylbenzoyl group and oxoacetate ester (MW: ~450 estimated) .
- Key Differences : The polycyclic system may confer rigidity and influence pharmacological activity compared to the linear structure of the target compound.
2.3 Physicochemical Properties
*Estimated based on structural analogs.
2.5 Stability and Reactivity
- Ethoxylated compounds (e.g., Ethoxylated Ethyl-4-aminobenzoate) exhibit enhanced stability due to reduced ethylene oxide content (<1 ppm) .
- Thiazole-containing esters (e.g., Compound 2) may resist hydrolysis better than simple esters due to aromatic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
